molecular formula C23H29NO7S B4939914 Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B4939914
M. Wt: 463.5 g/mol
InChI Key: MWYZVSCJYQZDHF-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a 3,4,5-triethoxyphenyl carboxamide substituent at position 2, an acetyl group at position 5, and a methyl group at position 4 of the thiophene ring. Thiophene derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with structural modifications significantly influencing their bioactivity . This article provides a comparative analysis of this compound with structurally similar analogs, focusing on synthesis, structural features, and biological activity.

Properties

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7S/c1-7-28-16-11-15(12-17(29-8-2)19(16)30-9-3)21(26)24-22-18(23(27)31-10-4)13(5)20(32-22)14(6)25/h11-12H,7-10H2,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYZVSCJYQZDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Molecular Features

Key structural variations among analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight
Target Compound 3,4,5-Triethoxyphenyl carboxamide C₂₄H₂₈NO₇S 489.54*
Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate Phenylamino C₁₇H₁₈N₂O₃S 330.40
Ethyl 5-acetyl-4-methyl-2-[(4-oxochromen-2-yl)carbonylamino]thiophene-3-carboxylate 4-Oxochromen-2-yl carboxamide C₂₀H₁₇NO₆S 399.42
Ethyl 5-acetyl-2-[(4-chloro-3-methylisoxazol-5-yl)carbonylamino]-4-methylthiophene-3-carboxylate 4-Chloro-3-methylisoxazol-5-yl carboxamide C₁₅H₁₅ClN₂O₅S 370.81

*Calculated based on substituent addition to core thiophene structure.

Crystallographic Data

  • Compound 2 crystallizes in the monoclinic system (space group P2₁/c) with cell parameters a = 8.5752 Å, b = 21.046 Å, c = 8.2941 Å, and β = 101.13° . The acetyl and methyl groups stabilize the planar thiophene core via intramolecular hydrogen bonding.

Antimicrobial Efficacy

  • Compound 2 : Exhibits MIC values of 23.8 ± 0.42 µM and 24.3 ± 0.68 µM against Aspergillus fumigatus, surpassing amphotericin B (23.7 ± 0.1 µM) .
  • Pyrazole derivatives (6a–c) : Show enhanced activity due to electron-withdrawing substituents (e.g., p-chlorophenyl) increasing membrane permeability .
  • Target Compound: The 3,4,5-triethoxyphenyl group may improve lipophilicity and target binding compared to phenylamino or isoxazole analogs, though direct biological data are pending .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy or ethoxy substituents (e.g., triethoxyphenyl) enhance bioavailability and antifungal activity by modulating solubility and steric interactions .

Biological Activity

Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25NO7SC_{22}H_{25}NO_7S, with a molecular weight of 447.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

Structural Highlights

  • Thiophene Core : The thiophene moiety is often associated with various biological activities due to its electron-rich nature.
  • Acetyl and Carbonyl Groups : These functional groups can enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study by Mishra et al. highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess antimicrobial activity due to its structural similarities .

Anticancer Potential

Thiophene derivatives have been investigated for their anticancer properties. For instance, related compounds have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the triethoxyphenyl group in this compound may enhance these effects by facilitating interactions with cellular targets involved in cancer progression .

Anti-inflammatory Effects

Thiophenes are also recognized for their anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses exist based on related compounds:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : It might alter signaling pathways that regulate cell proliferation and apoptosis.
  • Interaction with DNA : Potential intercalation or binding to DNA could disrupt cancer cell replication.

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of thiophene derivatives, a compound structurally similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at concentrations as low as 50 µg/mL .

Study 2: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of various thiophene derivatives on breast cancer cell lines (MCF-7). Results indicated that compounds with similar functionalities induced apoptosis at concentrations ranging from 25 to 100 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodological Answer : The Gewald reaction is a foundational method for synthesizing thiophene derivatives like this compound. A typical procedure involves reacting ethyl cyanoacetate with acetoacetanilide and sulfur in ethanol under reflux (3–5 hours), followed by neutralization in acidified ice/water . To optimize purity, use chromatography (TLC or column) for intermediates and final products, and validate via NMR (¹H/¹³C) and mass spectrometry .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Refer to SDS guidelines:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation .
  • Work in a fume hood to prevent inhalation of toxic fumes during combustion .
  • Store in amber glass containers at 2–8°C to minimize degradation .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR : Assign peaks for acetyl (δ ~2.5 ppm), triethoxyphenyl (δ ~1.3–4.3 ppm), and thiophene protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group) .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation .

Q. What solvents are compatible for solubility testing?

  • Methodological Answer : The compound is polar due to ester and amide groups. Test DMSO for initial solubility, followed by ethanol or methanol. For low solubility, use sonication (30 min at 40°C) or co-solvents (e.g., DMSO:H2O 1:1) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the triethoxyphenyl group with chlorophenyl or nitrobenzamido groups to test antimicrobial potency .
  • Functional Assays : Use enzyme inhibition assays (e.g., tubulin binding) and compare IC50 values. For example, triethoxy groups enhance hydrophobicity, improving membrane penetration .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic effects like keto-enol tautomerism in the acetyl group .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals from thiophene and aromatic protons .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09) .

Q. What strategies mitigate poor bioavailability in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Convert the ethyl ester to a hydroxyl group for increased solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance plasma half-life .
  • Metabolic Stability Assays : Test liver microsome degradation to identify vulnerable sites (e.g., ester hydrolysis) .

Q. How can synthetic byproducts be identified and minimized?

  • Methodological Answer :

  • HPLC-MS Monitoring : Track intermediates and byproducts (e.g., unreacted cyanoacetate) during Gewald synthesis .
  • Optimize Reaction Conditions : Adjust sulfur stoichiometry (1.2–1.5 eq.) and reduce reflux time to <4 hours .

Q. What computational tools predict interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to tubulin (PDB ID: 1SA0) or kinases (e.g., EGFR) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

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